molecular formula C6H12N2O B12994954 (S)-3-Amino-5,5-dimethylpyrrolidin-2-one

(S)-3-Amino-5,5-dimethylpyrrolidin-2-one

Cat. No.: B12994954
M. Wt: 128.17 g/mol
InChI Key: ZKJJTORZUUTCBS-BYPYZUCNSA-N
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Description

(S)-3-Amino-5,5-dimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of an amino group and a pyrrolidinone ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5,5-dimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-amino-2,2-dimethylpropanoic acid with a dehydrating agent to form the pyrrolidinone ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidinone ring.

Scientific Research Applications

(S)-3-Amino-5,5-dimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The pyrrolidinone ring can also interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-3-Amino-5,5-dimethylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.

    3-Amino-2,2-dimethylpropanoic acid: A precursor used in the synthesis of the compound.

    5,5-Dimethylpyrrolidin-2-one: A related compound lacking the amino group.

Uniqueness: (S)-3-Amino-5,5-dimethylpyrrolidin-2-one is unique due to its chiral nature and the presence of both an amino group and a pyrrolidinone ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3S)-3-amino-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(2)3-4(7)5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

ZKJJTORZUUTCBS-BYPYZUCNSA-N

Isomeric SMILES

CC1(C[C@@H](C(=O)N1)N)C

Canonical SMILES

CC1(CC(C(=O)N1)N)C

Origin of Product

United States

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